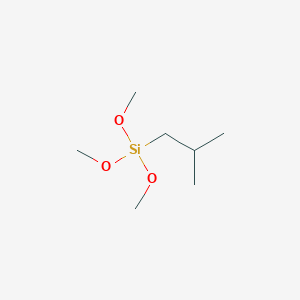

Isobutyltrimethoxysilane

Cat. No. B108605

M. Wt: 178.3 g/mol

InChI Key: XYJRNCYWTVGEEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04958041

Procedure details

Under an inert gas, 24.3 g magnesium chips (1.0 mol) were combined with about 10 ml methyl-tert-butylether, an iodine crystal and 3.6 g cyclohexylchloride (0.03 mol). To start the reaction, a solution of 152.0 g isobutyltrimethoxysilane (0.85 mol) and 115.0 g cyclohexylchloride (0.97 mol) in 130 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. At the end of this addition, the reaction was allowed to reflux for two more hours. After cooling the reaction mixture, 4.8 g methanol (0.15 mol) was added, stirred for a few minutes and then the precipitate was removed by filtration. The filter cake was washed with several portions of methyl-tert-butylether. The solvent was evaporated from the combined filtrates by water vacuum. The remaining residue consisted of 192.5 g (98.4% of the theoretical yield) isobutylcyclohexyldimethoxysilane which had a purity of 98% according to GC. Isobutyldicyclohexylmethoxysilane was not detected by GC.

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.[CH:4]1(Cl)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH2:11]([Si:15](OC)([O:18][CH3:19])[O:16][CH3:17])[CH:12]([CH3:14])[CH3:13].CO>COC(C)(C)C>[CH2:11]([Si:15]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O:18][CH3:19])[O:16][CH3:17])[CH:12]([CH3:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

24.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

152 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)Cl

|

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

4.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to the first mixture at a rate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a moderate reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for two more hours

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a few minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with several portions of methyl-tert-butylether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated from the combined filtrates by water vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)[Si](OC)(OC)C1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |